molecular formula C7H6F2O3 B15253351 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B15253351
M. Wt: 176.12 g/mol
InChI Key: DIZARBQFFRJYRD-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the furan ring. One common method is the difluoromethylation of a furan derivative using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the furan ring .

Scientific Research Applications

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated furan derivatives and related heterocyclic compounds. Examples include 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Uniqueness

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific structural features, such as the position of the difluoromethyl group and the presence of the carboxylic acid functional group.

Properties

Molecular Formula

C7H6F2O3

Molecular Weight

176.12 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C7H6F2O3/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2,6H,1H3,(H,10,11)

InChI Key

DIZARBQFFRJYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(F)F)C(=O)O

Origin of Product

United States

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